2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
CAS No.: 866842-80-0
Cat. No.: VC7635674
Molecular Formula: C20H18ClN3O4S2
Molecular Weight: 463.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866842-80-0 |
|---|---|
| Molecular Formula | C20H18ClN3O4S2 |
| Molecular Weight | 463.95 |
| IUPAC Name | 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O4S2/c1-2-13-5-3-4-6-16(13)23-18(25)12-29-20-22-11-17(19(26)24-20)30(27,28)15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | YWOPDCTZTYEKIF-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
The compound 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic molecule that incorporates several pharmacologically active groups. It features a pyrimidine ring, a sulfonamide group, and an acetamide moiety linked to a 2-ethylphenyl group. This combination of structural elements suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
Structural Features and Potential Biological Activity
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Pyrimidine Ring: Pyrimidine derivatives are known for their role in various biological processes, including enzyme inhibition and nucleic acid synthesis. They have been explored for their anticancer and antimicrobial properties.
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Sulfonamide Group: Sulfonamides are recognized for their antibacterial activity and have been used in the treatment of infections. They also contribute to the compound's ability to interact with biological targets.
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4-Chlorophenyl Moiety: The presence of a 4-chlorophenyl group can enhance the compound's electron-withdrawing properties, potentially increasing its affinity for biological targets.
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2-Ethylphenyl Group: This moiety may influence the compound's lipophilicity and interaction with hydrophobic regions of proteins or receptors.
Synthesis and Characterization
The synthesis of such complex molecules typically involves multi-step organic synthesis techniques. Characterization methods would include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the compound.
Potential Applications
Given its structural features, 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide may have potential applications in:
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Anticancer Therapy: Pyrimidine derivatives are known to inhibit enzymes involved in cancer cell proliferation.
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Antimicrobial Agents: The sulfonamide group could contribute to antimicrobial activity.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)-N-(5-cyano-6-oxo-1H-pyrimidin-2-yl)acetamide | Pyrimidine ring, cyano group | Anticancer |
| 5-cyano-N-(4-sulfamoylphenyl)propanamide | Sulfonamide group | Antimicrobial |
| N-(4-chlorophenyl)-2-thioacetamide | Thioether linkage | Antimicrobial |
Research Findings and Future Directions
While specific research findings on 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide are not readily available, compounds with similar structural features have shown promise in various pharmacological applications. Future studies should focus on in vitro and in vivo evaluations to assess its efficacy and safety profile.
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